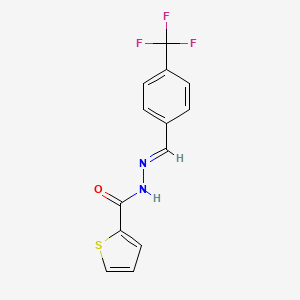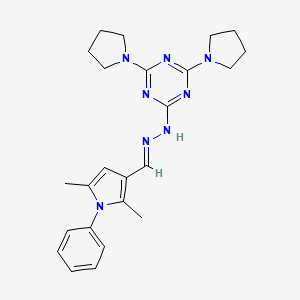![molecular formula C19H12BrNO7 B11671316 2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11671316.png)
2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group, a nitroethenyl group, a bromo substituent, and a chromene core, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde derivatives with ethyl cyanoacetate under basic conditions to form the chromene core . The introduction of the nitroethenyl group can be achieved through a nitration reaction followed by a Wittig reaction to form the nitroethenyl moiety. The methoxy group is usually introduced via methylation reactions, and the bromine atom can be added through bromination reactions using reagents like N-bromosuccinimide (NBS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also becoming increasingly common to minimize environmental impact.
化学反応の分析
Types of Reactions
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene derivatives.
科学的研究の応用
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their biological activities and used in the synthesis of various compounds.
Uniqueness
2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of a methoxy group, nitroethenyl group, bromine atom, and chromene core makes it a versatile compound for various scientific research applications.
特性
分子式 |
C19H12BrNO7 |
|---|---|
分子量 |
446.2 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H12BrNO7/c1-26-17-8-11(6-7-21(24)25)2-4-16(17)28-19(23)14-10-12-9-13(20)3-5-15(12)27-18(14)22/h2-10H,1H3/b7-6+ |
InChIキー |
LLZUNYYSJOTJHA-VOTSOKGWSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
正規SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11671245.png)


![(5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671260.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11671268.png)
![3-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671276.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671283.png)

![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11671293.png)

![1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11671300.png)


